Paynantheine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

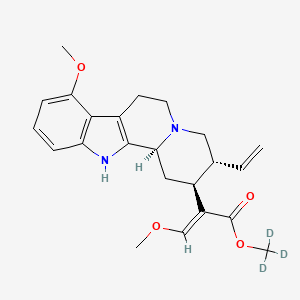

Molecular Formula |

C23H28N2O4 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3 |

InChI Key |

JGZKIGWXPPFMRG-BAESUDMPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Paynantheine-d3 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine-d3, the deuterated isotopologue of the Mitragyna speciosa (Kratom) alkaloid Paynantheine, serves a critical function in analytical research. This technical guide elucidates the primary role of this compound as an internal standard for quantitative analysis, particularly in mass spectrometry-based techniques. By providing a stable, chemically analogous reference, this compound enhances the accuracy, precision, and reliability of analytical methods developed for the detection and quantification of Paynantheine and related compounds in complex biological matrices. This document details the principles of its application, outlines a representative experimental protocol, and presents key data for its effective implementation in a research setting.

Introduction to Paynantheine and the Need for a Deuterated Standard

Paynantheine is an indole alkaloid found in the leaves of the Kratom plant, which has garnered significant interest for its pharmacological properties.[1][2] As research into the pharmacokinetics, pharmacodynamics, and toxicology of Kratom alkaloids expands, the need for robust and accurate analytical methods to quantify these compounds in biological samples (e.g., plasma, urine, tissue) has become paramount.

Analytical techniques, especially those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity. However, these methods are susceptible to variations that can impact quantitative accuracy. Such variations can arise during sample preparation (e.g., extraction efficiency), chromatographic separation, and ionization in the mass spectrometer (e.g., matrix effects like ion suppression or enhancement).[3][4]

To correct for these potential errors, a suitable internal standard (IS) is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. Stable isotope-labeled compounds, such as deuterated molecules, are considered the gold standard for use as internal standards in mass spectrometry.[5][6] this compound, with three deuterium atoms replacing three protium atoms, is chemically identical to Paynantheine but has a different mass, making it an ideal internal standard for the quantitative analysis of its non-labeled counterpart.

The Function of this compound as an Internal Standard

The fundamental role of this compound is to serve as a reliable comparator during the quantitative analysis of Paynantheine.[6] Because this compound shares nearly identical physicochemical properties with native Paynantheine, it behaves similarly during sample extraction, chromatography, and ionization.[5] Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent.

By adding a known amount of this compound to every sample, standard, and quality control at the beginning of the analytical workflow, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio normalization effectively cancels out procedural variations, leading to significantly improved data quality.[3]

Advantages of Using this compound as an Internal Standard:

-

Correction for Matrix Effects: Co-elution with the analyte allows it to compensate for ion suppression or enhancement caused by the sample matrix.[3]

-

Improved Precision and Accuracy: Minimizes the impact of variability in sample preparation and injection volume.[4]

-

High Reliability: As a stable isotope-labeled standard, it is the preferred choice for bioanalytical method validation according to regulatory guidelines.

Quantitative Data and Properties

For the successful implementation of this compound as an internal standard, its chemical and physical properties must be well-characterized. The following table summarizes key quantitative data for both Paynantheine and its deuterated analog.

| Property | Paynantheine | This compound | Reference(s) |

| Chemical Formula | C₂₃H₂₈N₂O₄ | C₂₃H₂₅D₃N₂O₄ | [7] |

| Molecular Weight | 396.5 g/mol | Approx. 399.5 g/mol | [7][8] |

| CAS Number | 4697-66-9 | Not available | [7][8] |

| Purity | Typically ≥98% for analytical standards | Typically ≥98% for analytical standards, with known isotopic enrichment | [6] |

| Storage Conditions | -20°C | -20°C | [8] |

| Typical Concentration | Varies by application; stock solutions often prepared at 1 mg/mL in methanol or DMSO. Working solutions are diluted from the stock. | Added to samples at a fixed concentration, e.g., 10-100 ng/mL, depending on the expected analyte concentration and instrument sensitivity. | [6][8] |

Experimental Protocol: Quantification of Paynantheine in Plasma using LC-MS/MS with this compound Internal Standard

This section provides a representative methodology for the quantification of Paynantheine in a biological matrix, such as human plasma. This protocol is a composite based on standard practices for the analysis of small molecules and Kratom alkaloids.[3][9]

4.1. Materials and Reagents

-

Paynantheine analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., cold acetonitrile)

4.2. Preparation of Standards and Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Paynantheine and this compound in methanol.

-

Calibration Standards: Serially dilute the Paynantheine stock solution with blank plasma to prepare calibration standards ranging from 1 to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in methanol.

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% water, 10% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

4.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Paynantheine: Q1 (Precursor Ion) m/z 397.2 → Q3 (Product Ion) m/z [Fragment 1], m/z [Fragment 2]

-

This compound: Q1 (Precursor Ion) m/z 400.2 → Q3 (Product Ion) m/z [Corresponding Fragment 1], m/z [Corresponding Fragment 2]

-

Note: Specific MRM transitions must be optimized by direct infusion of the compounds.

-

-

4.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Paynantheine peak area / this compound peak area) against the concentration of the calibration standards.

-

Use a weighted linear regression to fit the curve.

-

Determine the concentration of Paynantheine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the concepts described, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical principle of using an internal standard.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: How an internal standard corrects for analytical variability.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of Paynantheine. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods is crucial for mitigating analytical variability and ensuring the generation of high-quality, reliable data. By following established protocols and understanding the principles of its application, scientists can achieve the accuracy and precision required for rigorous pharmacological, toxicological, and pharmacokinetic studies of this important Kratom alkaloid.

References

- 1. kratomalks.org [kratomalks.org]

- 2. realbotanicals.com [realbotanicals.com]

- 3. texilajournal.com [texilajournal.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

The Analytical Edge: A Technical Comparison of Paynantheine and its Deuterated Analog, Paynantheine-d3

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Paynantheine, a prominent indole alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree, is a compound of significant interest in pharmacology and drug development.[1][2] As the second most abundant alkaloid in kratom, it contributes to the plant's complex pharmacological profile.[2] This technical guide provides an in-depth comparison of unlabeled Paynantheine and its deuterated counterpart, Paynantheine-d3. The introduction of stable isotopes, such as deuterium, into a drug molecule creates a heavier version of the compound that is chemically identical in terms of biological activity but distinguishable by mass spectrometry.[3] This key difference makes this compound an invaluable tool, primarily as an internal standard for the accurate quantification of unlabeled Paynantheine in complex biological matrices.[3][4] This paper will explore the physicochemical properties, biological activity, and analytical applications of both molecules, providing researchers with the critical information needed for advanced study.

Physicochemical Properties: A Comparative Analysis

The fundamental difference between Paynantheine and this compound lies in their isotopic composition and resulting molecular weight. The substitution of three hydrogen atoms with deuterium atoms in the methoxy group results in a mass increase of approximately 3 Daltons. While this mass shift is the basis of its utility in analytical chemistry, other physicochemical properties remain largely unchanged, ensuring that the deuterated standard behaves almost identically to the unlabeled analyte during sample preparation and chromatographic analysis.

| Property | Paynantheine (Unlabeled) | This compound | Data Source |

| Molecular Formula | C₂₃H₂₈N₂O₄ | C₂₃H₂₅D₃N₂O₄ | PubChem[5], MedChemExpress[3] |

| Molecular Weight | 396.5 g/mol | 399.5 g/mol (approx.) | PubChem[1][5] |

| Exact Mass | 396.20490738 Da | 399.223786 Da (approx.) | PubChem[5][6] |

| IUPAC Name | methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | PubChem[5][6] |

| Topological Polar Surface Area | 63.8 Ų | 63.8 Ų | PubChem[1][5] |

| XLogP3-AA (Lipophilicity) | 3.2 | 3.2 | PubChem[1][5] |

Biological Activity and Mechanism of Action

Paynantheine exhibits a complex pharmacological profile, acting on multiple receptor systems. Unlike some other kratom alkaloids that are primarily opioid agonists, Paynantheine functions as a competitive antagonist at human mu (µ)-opioid and kappa (κ)-opioid receptors.[1][7][8] This suggests that Paynantheine may modulate the effects of other opioid receptor agonists rather than producing direct opioid-like effects itself.[1][2]

Interestingly, Paynantheine demonstrates a high affinity for serotonin receptors, particularly the 5-HT₁A subtype, where it acts as a potent ligand.[1][9] This interaction with the serotonergic system may contribute to the mood-modulating effects reported with kratom use.[1][2]

| Receptor Target | Reported Activity of Paynantheine | Binding Affinity (Ki) | Data Source |

| μ-Opioid Receptor (MOR) | Competitive Antagonist | - | Kratom Alks[1][7], PMC[8] |

| κ-Opioid Receptor (KOR) | Competitive Antagonist | 2.6 µM | Kratom Alks[7], PMC[8] |

| δ-Opioid Receptor (DOR) | Weak / Negligible Binding | >10 µM | Kratom Alks[7], PMC[8] |

| Serotonin 5-HT₁A Receptor | High Affinity Ligand | ~32 nM | Kratom Alks[1][2], ResearchGate[9] |

| Serotonin 5-HT₂B Receptor | Moderate Binding | <100 nM | Kratom Alks[2] |

Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor (MOR) by an agonist initiates two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is often linked to adverse effects like respiratory depression and tolerance.[10][11][12] As an antagonist, Paynantheine would competitively block agonists from binding to the MOR, thereby inhibiting both of these downstream pathways.

Application in Bioanalysis: Quantification of Paynantheine

The primary and most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Paynantheine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The co-extraction of the analyte and the SIL-IS minimizes variability in sample preparation, while their co-elution during chromatography helps to correct for matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer.

Typical Experimental Workflow

The quantification of Paynantheine in a biological matrix like plasma follows a standardized workflow. The use of this compound is integral to ensuring the accuracy and precision of the results.

Representative Experimental Protocol: LC-MS/MS Quantification

This protocol is a representative example based on published methods for the quantification of kratom alkaloids in human plasma.[13][14][15]

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of unlabeled Paynantheine and this compound in methanol.

-

Create a series of calibration standards by spiking blank human plasma with varying concentrations of Paynantheine (e.g., 0.5 to 400 ng/mL).[13][15]

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Prepare a working internal standard (IS) solution of this compound in methanol.

2. Sample Preparation:

-

Aliquot 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[13][15]

-

Add a fixed amount of the this compound IS working solution to each tube.

-

Perform protein precipitation by adding a volume of ice-cold acetonitrile (e.g., 600 µL).

-

Vortex vigorously to mix and precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water) for injection.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution to separate Paynantheine from other matrix components and isomers.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Paynantheine: Monitor the transition from its protonated molecular ion [M+H]⁺ to a specific product ion.

-

This compound: Monitor the transition from its corresponding heavier protonated molecular ion [M+D]⁺ or [M+H]⁺ to its specific product ion.

-

-

Optimize instrument parameters such as cone voltage and collision energy for maximum signal intensity for both transitions.

-

4. Data Analysis:

-

Integrate the peak areas for both the Paynantheine and this compound MRM transitions.

-

Calculate the peak area ratio (Paynantheine / this compound) for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators.

-

Determine the concentration of Paynantheine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

Paynantheine and this compound represent a classic analyte-internal standard pair crucial for modern bioanalysis. While unlabeled Paynantheine is the molecule of pharmacological interest, with its unique profile as an opioid receptor antagonist and serotonin receptor ligand, its deuterated analog, this compound, is the indispensable tool that enables its accurate measurement. The near-identical chemical and physical properties ensure that this compound faithfully tracks the analyte through extraction and analysis, correcting for potential errors and matrix effects. For researchers in pharmacology, toxicology, and drug metabolism, a thorough understanding of the distinct roles and synergistic use of these two compounds is essential for generating reliable, high-quality data in the study of kratom alkaloids.

References

- 1. kratomalks.org [kratomalks.org]

- 2. kratomalks.org [kratomalks.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Paynantheine | C23H28N2O4 | CID 3037629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C23H28N2O4 | CID 170836163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kratomalks.org [kratomalks.org]

- 8. Evaluating kratom alkaloids using PHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS | CoLab [colab.ws]

An In-Depth Technical Guide to the Synthesis and Characterization of Paynantheine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Paynantheine-d3, a deuterated analog of the indole alkaloid Paynantheine. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development who are interested in utilizing isotopically labeled compounds for metabolism, pharmacokinetic, and mechanistic studies.

Introduction to Paynantheine

Paynantheine is a prominent indole alkaloid found in the leaves of the Southeast Asian tree Mitragyna speciosa, commonly known as Kratom. It is a diastereomer of the more abundant alkaloid, mitragynine. Structurally, Paynantheine possesses a complex pentacyclic framework and is characterized by a methoxy group at the C9 position of the indole ring and a methyl ester at the C16 position.

Pharmacologically, Paynantheine exhibits a unique profile at opioid and serotonin receptors. Unlike mitragynine, which is a partial agonist at mu-opioid receptors, Paynantheine acts as a competitive antagonist at these receptors.[1] Additionally, it demonstrates agonist activity at serotonin 5-HT1A and 5-HT2B receptors. This distinct pharmacology suggests that Paynantheine may play a modulatory role in the overall effects of Kratom extracts and makes it a person of interest for the development of novel therapeutics. The use of its deuterated analog, this compound, can offer significant advantages in tracing its metabolic fate and understanding its pharmacokinetic properties.

Synthesis of this compound

Proposed Experimental Protocol: Acid-Catalyzed Transesterification

This protocol outlines a general procedure for the synthesis of this compound from native Paynantheine.

Materials:

-

Paynantheine (isolated from M. speciosa or synthetically derived)

-

Deuterated methanol (CD3OD, 99.5 atom % D)

-

Anhydrous hydrogen chloride (HCl) in diethyl ether or acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Paynantheine (1 equivalent) in anhydrous dichloromethane.

-

Addition of Deuterated Methanol: Add an excess of deuterated methanol (CD3OD, ≥ 10 equivalents) to the solution.

-

Initiation of Catalysis: To the stirred solution, slowly add a catalytic amount of anhydrous HCl in diethyl ether (e.g., 0.1-0.2 equivalents) or a few drops of acetyl chloride. The in-situ generation of DCl will catalyze the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Characterization of Paynantheine and Expected Data for this compound

The characterization of this compound involves a combination of spectroscopic techniques to confirm its identity, purity, and the location of the deuterium label. The following sections present the known characterization data for unlabeled Paynantheine and the expected corresponding data for this compound.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of deuterium.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |

| Paynantheine | C23H28N2O4 | 396.48 | 397.21 |

| This compound | C23H25D3N2O4 | 399.50 | 400.23 |

The mass spectrum of this compound is expected to show a molecular ion peak ([M+H]+) at m/z 400.23, which is 3 mass units higher than that of unlabeled Paynantheine, confirming the incorporation of three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the precise location of the deuterium atoms. The 1H NMR spectrum of this compound will be nearly identical to that of Paynantheine, with the notable absence of the singlet corresponding to the methyl ester protons. In the 13C NMR spectrum, the signal for the deuterated methyl carbon will be observed as a multiplet due to C-D coupling and will be shifted slightly upfield.

Table of 1H and 13C NMR Data for Paynantheine (in CDCl3)

| Position | 1H δ (ppm), Multiplicity, J (Hz) | 13C δ (ppm) |

| 1 | - | 134.4 |

| 2 | - | 122.2 |

| 3 | - | 129.5 |

| 4 | - | 119.8 |

| 5 | - | 118.3 |

| 6 | - | 111.1 |

| 7 | - | 108.3 |

| 8 | - | 154.0 |

| 9 | 3.85 (s) | 56.1 |

| 14 | 3.10 (dd, 11.7, 4.7) | 53.6 |

| 15 | 2.50 (m) | 35.8 |

| 16 | 3.73 (s) | 51.2 (Expected to be absent in 1H and shifted/split in 13C for this compound) |

| 17 | 7.48 (s) | 156.4 |

| 18 | 5.30 (ddd, 17.2, 10.4, 7.8) | 139.3 |

| 19 | 5.23 (d, 17.2) | 115.8 |

| 20 | 5.18 (d, 10.4) | - |

| 21 | 2.95 (m) | 60.1 |

| OCH3 | 3.70 (s) | 60.9 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Biological Activity and Signaling Pathways

Paynantheine's biological activity is primarily characterized by its interaction with opioid and serotonin receptors. Understanding these interactions is crucial for its potential therapeutic applications.

Opioid Receptor Antagonism

Paynantheine acts as a competitive antagonist at the mu-opioid receptor. This means it binds to the receptor but does not activate it, thereby blocking the effects of opioid agonists like morphine or endorphins.

Caption: Paynantheine's antagonist action at the μ-opioid receptor.

Serotonin Receptor Agonism

Paynantheine has been shown to be an agonist at 5-HT1A and 5-HT2B serotonin receptors. Activation of these receptors is associated with a range of physiological and psychological effects, including modulation of mood, anxiety, and pain perception.

Caption: Paynantheine's agonist action at serotonin receptors.

Conclusion

This compound is a valuable tool for researchers studying the pharmacology and metabolism of Kratom alkaloids. This guide provides a plausible synthetic route for its preparation and outlines the key analytical techniques for its characterization. The unique biological activity of Paynantheine as a mu-opioid receptor antagonist and a serotonin receptor agonist warrants further investigation, and the use of its deuterated analog will be instrumental in these future studies. The data and protocols presented herein are intended to serve as a foundational resource for scientists and professionals in the field of drug discovery and development.

References

Paynantheine-d3: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Paynantheine-d3, a deuterated analog of the indole alkaloid Paynantheine, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, pharmacological profile, and available experimental data.

Core Compound Data

This compound is the deuterated form of Paynantheine, a significant alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant. While Paynantheine itself is the second most abundant alkaloid in kratom, its deuterated form, this compound, serves as a valuable tool in metabolic and pharmacokinetic studies.

| Property | Value | Citation(s) |

| Chemical Formula | C23H25D3N2O4 | [1] |

| Molecular Weight | 399.50 g/mol | [1] |

| Unlabeled CAS No. | 4697-66-9 | [1] |

Pharmacological Profile and Receptor Interactions

Paynantheine exhibits a distinct pharmacological profile, acting as a competitive antagonist at μ (mu)- and κ (kappa)-opioid receptors.[1][2] Unlike the primary kratom alkaloid, mitragynine, Paynantheine does not act as an agonist at these receptors.[3][4] This antagonistic activity may modulate the overall effects of kratom by balancing the opioid receptor agonism of other constituent alkaloids.[3][4]

Furthermore, Paynantheine demonstrates significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes.[3][5] This interaction with the serotonergic system suggests a potential role in mood regulation.[1][6] The in vivo effects of Paynantheine may be attributable to its metabolites, such as 9-O-desmethylpaynantheine.[5]

Experimental Methodologies

Analytical Detection

The quantification of Paynantheine in biological matrices is typically achieved through High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] A common methodology involves:

-

Column: C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[3]

-

Detection: UV detection at 225 nm or positive electrospray ionization for LC-MS/MS.[3]

Deuterated standards, such as this compound, are crucial for accurate quantification in metabolic studies.

In Vivo Assessment of Antinociceptive and Behavioral Effects in Rodent Models

While a complete, detailed protocol is not available in the cited literature, studies on Paynantheine's in vivo effects in rats have been conducted to assess its antinociceptive properties and behavioral outcomes.[5][7] These experiments generally involve:

-

Animal Model: Male C57BL/6N mice or other appropriate rodent models.[7]

-

Drug Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection of Paynantheine dissolved in a suitable vehicle (e.g., a mixture of ethanol, cremophor, and saline).[7][8]

-

Behavioral Assays:

-

Pharmacological Challenge: Co-administration with selective receptor antagonists (e.g., a 5-HT1A antagonist) to elucidate the mechanism of action.[5]

Metabolism

Metabolism studies of Paynantheine in rats have identified several phase I and phase II metabolites. The primary metabolic pathways include O-demethylation and the formation of glucuronide and sulfate conjugates.[9] The identification of these metabolites is critical for understanding the complete pharmacological and toxicological profile of Paynantheine.

Conclusion

This compound is an essential tool for the scientific community engaged in the study of kratom alkaloids. Its distinct receptor binding profile, characterized by opioid receptor antagonism and serotonin receptor affinity, differentiates it from other major alkaloids in Mitragyna speciosa. Further research, employing detailed experimental protocols and advanced analytical techniques, will continue to elucidate the therapeutic potential and physiological effects of this noteworthy compound.

References

- 1. kratomalks.org [kratomalks.org]

- 2. kratomalks.org [kratomalks.org]

- 3. kratomalks.org [kratomalks.org]

- 4. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Kratom Opioid Derivatives as Potential Treatment Option for Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20230250098A1 - Kratom opioid derivatives for the treatment of alcohol use disorder - Google Patents [patents.google.com]

- 9. Use of liquid chromatography coupled to low- and high-resolution linear ion trap mass spectrometry for studying the metabolism of paynantheine, an alkaloid of the herbal drug Kratom in rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Paynantheine: Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a prominent indole alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom), is a compound of increasing interest within the scientific community. As a diastereomer of the more abundant mitragynine, paynantheine contributes significantly to the complex pharmacology of kratom. This technical guide provides a comprehensive overview of the discovery and natural sources of paynantheine, detailed experimental protocols for its isolation and characterization, and an exploration of its interactions with key biological signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams.

Discovery and Natural Sources

Paynantheine was first isolated and identified in the 1970s, significantly later than the discovery of mitragynine in the 1920s.[1] It is a naturally occurring alkaloid primarily found in the leaves of Mitragyna speciosa, a tropical evergreen tree native to Southeast Asia.[1][2] Paynantheine is considered one of the more abundant of the "minor" alkaloids in kratom, with its concentration varying depending on the geographical origin, age of the plant, and harvesting time.[1]

Chemical Properties

Paynantheine is classified as an indole alkaloid, characterized by a fused indole ring system.[1] Its chemical structure is similar to mitragynine, with the key distinction of a double bond in the side chain. This structural difference contributes to its distinct pharmacological profile.

| Property | Value | Reference |

| Molecular Formula | C23H28N2O4 | [3] |

| Molecular Weight | 396.48 g/mol | [4] |

| IUPAC Name | methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | [3][4] |

| CAS Number | 4697-66-9 | [4] |

Abundance in Mitragyna speciosa

Paynantheine is one of the most abundant alkaloids in kratom leaves, second only to mitragynine.[5] Its concentration can range from approximately 5.8% to 15% of the total alkaloid content.[5] The total alkaloid content in dried kratom leaves typically ranges from 0.5% to 1.5%.[6]

| Alkaloid | Approximate Percentage of Total Alkaloids |

| Mitragynine | ~66% |

| Paynantheine | ~8-15% |

| Speciogynine | ~7% |

| 7-hydroxymitragynine | ~2% |

| Speciociliatine | <1% |

Experimental Protocols

Isolation of Paynantheine from Mitragyna speciosa Leaves

The following protocol outlines a general procedure for the isolation of paynantheine from dried kratom leaf material. This process involves initial extraction followed by purification using column chromatography.

Materials:

-

Dried, powdered Mitragyna speciosa leaves

-

Methanol

-

n-Hexane

-

Chloroform

-

Aqueous hydrochloric acid (10%)

-

Aqueous ammonia solution

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Appropriate solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol gradients)

Procedure:

-

Defatting: The powdered leaf material is first defatted by extraction with a non-polar solvent such as n-hexane. This step removes lipids and other non-polar compounds that could interfere with subsequent extraction and purification.

-

Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent like methanol to extract the alkaloids. This can be done through maceration or Soxhlet extraction. The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 10% HCl) to protonate the alkaloids, making them water-soluble. This aqueous solution is then washed with a non-polar solvent (e.g., chloroform) to remove any remaining neutral impurities. The aqueous layer is then basified with an ammonia solution to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent such as chloroform.

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel for purification. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing paynantheine.

-

Final Purification: Fractions rich in paynantheine are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure paynantheine.

Caption: General workflow for the isolation of Paynantheine.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) is commonly used. The exact ratio can be optimized for best separation.

Method:

-

Detection Wavelength: 225 nm

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Quantification: A calibration curve is generated using a certified reference standard of paynantheine. The concentration of paynantheine in the sample is determined by comparing its peak area to the calibration curve.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap)

Ionization Mode:

-

Positive electrospray ionization (ESI+) is typically used.

Method:

-

The LC conditions are often similar to those used for HPLC quantification.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and selective detection of paynantheine and its fragments.

-

Precursor Ion (m/z): [M+H]+

-

Product Ions: Specific fragment ions of paynantheine are monitored for confirmation and quantification.

Biosynthesis of Paynantheine

The biosynthesis of paynantheine, like other kratom alkaloids, originates from the shikimate pathway, leading to the formation of the indole precursor tryptophan. Tryptophan then undergoes a series of enzymatic reactions to form the complex indole alkaloid structure. While the complete biosynthetic pathway to paynantheine has not been fully elucidated, key steps are understood from studies on related alkaloids.

The proposed pathway begins with the condensation of tryptamine and secologanin to form strictosidine, a common precursor to many monoterpenoid indole alkaloids.[7] Following deglycosylation, the resulting strictosidine aglycone is a key branch point. It is believed that a series of reductions, isomerizations, and methylations, catalyzed by specific enzymes such as dehydrogenases and methyltransferases within Mitragyna speciosa, lead to the formation of the corynanthe alkaloid skeleton, which is then further modified to yield paynantheine.[7]

Caption: Proposed biosynthetic pathway of Paynantheine.

Biological Signaling Pathways

Paynantheine exhibits a distinct pharmacological profile, acting as a competitive antagonist at μ (mu)- and κ (kappa)-opioid receptors and as an agonist at serotonin receptors, particularly the 5-HT1A subtype.[5][8]

Opioid Receptor Antagonism

As a competitive antagonist, paynantheine binds to μ- and κ-opioid receptors but does not activate them. Instead, it blocks the binding of endogenous opioids (e.g., endorphins) and exogenous opioids (e.g., morphine), thereby inhibiting their effects.[8] This antagonistic activity may contribute to the overall pharmacological profile of kratom by modulating the effects of other opioid-agonist alkaloids present in the plant, such as mitragynine and 7-hydroxymitragynine.

The signaling cascade for opioid receptor activation typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels through the G-protein subunits Gαi/o and Gβγ. By blocking the binding of agonists, paynantheine prevents these downstream signaling events from occurring.

Caption: Antagonistic action of Paynantheine at opioid receptors.

Serotonin Receptor Agonism

Paynantheine has been shown to be an agonist at 5-HT1A and 5-HT2B serotonin receptors.[9] The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, similar to opioid receptors. This signaling pathway is associated with anxiolytic and antidepressant effects. Research suggests that the in vivo serotonergic effects may be due to its metabolites, such as 9-O-desmethylpaynantheine.[1]

Caption: Agonistic action of Paynantheine at the 5-HT1A receptor.

Conclusion

Paynantheine is a significant alkaloid in Mitragyna speciosa with a unique pharmacological profile that distinguishes it from other major kratom alkaloids. Its dual action as an opioid receptor antagonist and a serotonin receptor agonist highlights the complexity of kratom's effects and presents an interesting area for further research. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating a deeper understanding and exploration of this intriguing molecule. Further investigation into the complete biosynthetic pathway and the downstream effects of its signaling interactions will be crucial in fully elucidating the therapeutic potential of paynantheine.

References

- 1. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mercer.openrepository.com [mercer.openrepository.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kratomalks.org [kratomalks.org]

- 6. longdom.org [longdom.org]

- 7. Directed Biosynthesis of Mitragynine Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kratomalks.org [kratomalks.org]

- 9. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of Paynantheine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a major indole alkaloid isolated from the leaves of the medicinal plant Mitragyna speciosa (kratom), presents a unique and complex pharmacological profile.[1] Unlike the primary kratom alkaloid, mitragynine, which acts as a partial agonist at μ-opioid receptors, paynantheine functions as a competitive antagonist at μ- and κ-opioid receptors.[1][2] Furthermore, it exhibits significant activity at serotonin receptors, displaying a high affinity for the 5-HT₁A subtype.[3] This technical guide provides a comprehensive overview of the pharmacological properties of paynantheine, including its receptor binding affinities, functional activities, and effects on enzyme systems. Detailed methodologies for key experimental assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. The compiled data suggests that paynantheine's distinct pharmacology may contribute to the overall therapeutic and toxicological profile of kratom extracts, with potential implications for the development of novel therapeutics.

Introduction

Paynantheine is one of the most abundant alkaloids in Mitragyna speciosa, commonly known as kratom.[1][3] Structurally classified as an indole alkaloid, it is a diastereomer of another prominent kratom alkaloid, speciogynine. While extensive research has focused on mitragynine and its potent metabolite, 7-hydroxymitragynine, the pharmacological contributions of other abundant alkaloids like paynantheine are crucial for a complete understanding of kratom's effects. This guide aims to consolidate the current scientific knowledge on the pharmacological profile of paynantheine to support further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of paynantheine at various receptors and its inhibitory effects on cytochrome P450 enzymes.

Table 1: Receptor Binding Affinities of Paynantheine

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |

| μ-Opioid (MOR) | [³H]-DAMGO | 410 | Human | [4] |

| κ-Opioid (KOR) | [³H]-U69,593 | 2600 | Human | [4] |

| δ-Opioid (DOR) | [³H]-Naltrindole | >10000 | Human | [4] |

| 5-HT₁A | [³H]-8-OH-DPAT | 32 | Human | [3][5] |

| 5-HT₂A | [¹²⁵I]-DOI | 815 | Human | [6] |

| 5-HT₂B | [³H]-LSD | <100 | Human | [5] |

| 5-HT₂C | [³H]-Mesulergine | >1200 | Human | [6] |

| 5-HT₇ | [³H]-5-CT | 870 | Human | [6] |

Table 2: Functional Activity of Paynantheine

| Assay | Receptor | Effect | Species | Reference |

| BRET | μ-Opioid (MOR) | Antagonist | Human | [7] |

| BRET | κ-Opioid (KOR) | Antagonist | Human | [7] |

| cAMP Assay | 5-HT₁A | No agonist or antagonist activity | Human | [6] |

Table 3: Cytochrome P450 (CYP) Inhibition by Paynantheine

| CYP Isoform | Substrate | IC₅₀ (µM) | Reference |

| CYP2D6 | Dextromethorphan | 6.0 | [8] |

| CYP3A4 | Midazolam | 7.9 | [8] |

| CYP2C19 | (S)-Mephenytoin | >45 | [8] |

| CYP1A2 | Phenacetin | >45 | [8] |

Detailed Experimental Protocols

In Vitro Assays

This protocol outlines the general procedure for determining the binding affinity of paynantheine to opioid and serotonin receptors using a competitive radioligand binding assay.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human μ-opioid receptor (MOR), κ-opioid receptor (KOR), δ-opioid receptor (DOR), or serotonin receptor subtypes (5-HT₁A, 5-HT₂A, etc.) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format in a final volume of 200 µL.

-

To each well, add:

-

50 µL of cell membrane preparation (protein concentration determined by Bradford assay).

-

50 µL of various concentrations of paynantheine (or vehicle for total binding).

-

50 µL of a specific radioligand at a concentration near its Kd value (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR, [³H]-8-OH-DPAT for 5-HT₁A).

-

For non-specific binding determination, a high concentration of a known non-labeled ligand is added (e.g., naloxone for opioid receptors).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The amount of bound radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

IC₅₀ values are determined by non-linear regression analysis of the competition binding data using software such as GraphPad Prism.

-

Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol describes a BRET-based assay to assess the functional activity (agonist or antagonist) of paynantheine at G-protein coupled receptors (GPCRs).

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in a suitable medium.

-

Cells are transiently co-transfected with plasmids encoding:

-

The GPCR of interest (e.g., human MOR) fused to a BRET acceptor (e.g., Venus).

-

A G-protein subunit (e.g., Gαi) fused to a BRET donor (e.g., Renilla luciferase, Rluc).

-

Other components of the signaling pathway as needed.

-

-

-

BRET Assay:

-

Transfected cells are plated in a 96-well white, clear-bottom microplate.

-

For antagonist activity assessment, cells are pre-incubated with various concentrations of paynantheine for a specified time.

-

The BRET substrate (e.g., coelenterazine h) is added to each well.

-

For antagonist testing, a known agonist for the receptor is then added.

-

BRET signal is measured immediately using a microplate reader capable of detecting both donor and acceptor emissions simultaneously.

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the light emission from the acceptor to the light emission from the donor.

-

For agonist activity, dose-response curves are generated by plotting the BRET ratio against the concentration of paynantheine to determine EC₅₀ values.

-

For antagonist activity, the ability of paynantheine to inhibit the agonist-induced BRET signal is measured, and IC₅₀ values are determined.

-

This protocol details a method to evaluate the inhibitory potential of paynantheine on major human CYP450 enzymes.[8]

-

Incubation:

-

The assay is performed in a 96-well plate.

-

Each well contains:

-

Human liver microsomes (as a source of CYP enzymes).

-

A specific probe substrate for the CYP isoform being tested (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4).

-

Various concentrations of paynantheine or a known inhibitor (positive control).

-

NADPH regenerating system to initiate the enzymatic reaction.

-

-

The plate is incubated at 37°C for a specific time.

-

-

Reaction Termination and Sample Preparation:

-

The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

-

The plate is centrifuged to precipitate proteins.

-

The supernatant is collected for analysis.

-

-

LC-MS/MS Analysis:

-

The formation of the specific metabolite of the probe substrate is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

The percentage of inhibition of the CYP enzyme activity is calculated for each concentration of paynantheine.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the paynantheine concentration and fitting the data to a four-parameter logistic equation.

-

In Vivo Assays

This protocol describes the tail-flick test, a common method to assess the analgesic properties of a compound in rodents.

-

Animals:

-

Male or female mice (e.g., C57BL/6) or rats are used. Animals are acclimatized to the laboratory conditions before the experiment.

-

-

Apparatus:

-

A tail-flick analgesia meter consisting of a radiant heat source (e.g., a high-intensity light beam) and a timer.

-

-

Procedure:

-

The animal is gently restrained, and its tail is positioned over the radiant heat source.

-

The heat source is activated, and the timer starts simultaneously.

-

The latency for the animal to flick its tail away from the heat stimulus is recorded as the tail-flick latency (TFL).

-

A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Baseline TFL is measured before drug administration.

-

Paynantheine (at various doses) or a control vehicle is administered (e.g., intraperitoneally).

-

TFL is measured at different time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug TFL - Baseline TFL) / (Cut-off time - Baseline TFL)] x 100.

-

Dose-response curves can be generated to determine the ED₅₀ value.

-

This protocol outlines the CPP paradigm used to evaluate the rewarding or aversive properties of a compound.

-

Apparatus:

-

A three-chamber CPP apparatus. The two conditioning chambers have distinct visual and tactile cues (e.g., different wall colors and floor textures), and are separated by a smaller, neutral central chamber.

-

-

Procedure:

-

Pre-conditioning Phase (Day 1): Each animal is placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each chamber is recorded to establish baseline preference.

-

Conditioning Phase (Days 2-5): This phase consists of alternating injections of the drug and vehicle. On drug conditioning days, animals receive an injection of paynantheine and are confined to one of the conditioning chambers for a specific duration (e.g., 30 minutes). On vehicle conditioning days, animals receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with the initially non-preferred or preferred chamber can be biased or unbiased.

-

Test Phase (Day 6): The animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for a set period (e.g., 15 minutes).

-

-

Data Analysis:

-

The difference in time spent in the drug-paired chamber between the pre-conditioning and test phases is calculated.

-

A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (rewarding effect).

-

A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion (aversive effect).

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways associated with the receptors targeted by paynantheine.

Figure 1: Antagonistic action of paynantheine at the μ-opioid receptor.

Figure 2: Antagonistic action of paynantheine at the κ-opioid receptor.

Figure 3: Paynantheine's interaction with the 5-HT₁A receptor signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures used to characterize the pharmacological profile of paynantheine.

Figure 4: Workflow for radioligand binding assay.

Figure 5: Workflow for the tail-flick antinociception test.

Discussion and Future Directions

The pharmacological profile of paynantheine is markedly different from that of mitragynine, the most abundant alkaloid in kratom. Its antagonism at μ- and κ-opioid receptors suggests it may modulate the effects of opioid agonists present in kratom extracts, potentially mitigating some of their adverse effects. The high affinity of paynantheine for 5-HT₁A receptors points towards a role in mood regulation and anxiety, which are reported effects of kratom consumption. However, the lack of functional agonism or antagonism at this receptor in the cAMP assay suggests a more complex mechanism of action, possibly involving biased agonism or interaction with other signaling pathways not captured in this assay.[6]

The moderate inhibition of CYP2D6 and CYP3A4 by paynantheine indicates a potential for drug-drug interactions.[8] Co-administration of kratom products containing significant amounts of paynantheine with drugs metabolized by these enzymes could lead to altered pharmacokinetic profiles and potential toxicity.

Future research should focus on several key areas:

-

Elucidating the functional activity at 5-HT₁A receptors: Further studies using different functional assays (e.g., assessing G-protein activation directly or measuring downstream effectors other than cAMP) are needed to clarify the role of paynantheine at this receptor.

-

Investigating in vivo effects: More extensive in vivo studies are required to understand the behavioral consequences of paynantheine's unique receptor profile, both alone and in combination with other kratom alkaloids.

-

Exploring therapeutic potential: The opioid antagonist and serotonergic activities of paynantheine suggest it could be a lead compound for the development of novel treatments for mood disorders or substance use disorders.

-

Comprehensive toxicological evaluation: A thorough assessment of the toxicological profile of isolated paynantheine is necessary to understand its contribution to the overall safety profile of kratom.

Conclusion

Paynantheine possesses a distinct pharmacological profile characterized by opioid receptor antagonism and high-affinity binding to serotonin 5-HT₁A receptors. This profile suggests that paynantheine plays a significant modulatory role in the overall effects of kratom. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic and toxicological properties of this abundant and important alkaloid. A deeper understanding of paynantheine's pharmacology is essential for the rational development of kratom-based therapies and for informing public health policies regarding kratom use.

References

- 1. Drug-induced conditioned place preference and aversion in mice | Springer Nature Experiments [experiments.springernature.com]

- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Inhibitory effect of mitragynine on human cytochrome P450 enzyme activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

- 8. Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential of kratom alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Paynantheine's Interaction with Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a prominent indole alkaloid found in the leaves of Mitragyna speciosa (kratom), exhibits a distinct pharmacological profile at the opioid receptors. Unlike the primary kratom alkaloid, mitragynine, which acts as a partial agonist, paynantheine functions as a competitive antagonist at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR), with negligible affinity for the δ-opioid receptor (DOR). This technical guide provides an in-depth analysis of paynantheine's interaction with opioid receptors, summarizing quantitative binding data, detailing common experimental protocols for its characterization, and illustrating the associated signaling pathways and experimental workflows.

Quantitative Data: Opioid Receptor Binding Affinity

Paynantheine's binding affinity for human and rodent opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the ligand's affinity for the receptor; a lower Kᵢ value indicates a higher affinity. The data consistently demonstrates that paynantheine is a competitive antagonist at the µ- and κ-opioid receptors.[1]

| Receptor Subtype | Species | Kᵢ (µM) | Reference |

| µ-Opioid Receptor (MOR) | Human | 0.41 | [2] |

| µ-Opioid Receptor (MOR) | Rodent | 0.67 ± 0.08 | [3] |

| κ-Opioid Receptor (KOR) | Human | 2.6 | [2] |

| κ-Opioid Receptor (KOR) | Rodent | 0.89 ± 0.3 | [3] |

| δ-Opioid Receptor (DOR) | Human | >10 (no measurable binding) | [2] |

| δ-Opioid Receptor (DOR) | Rodent | 4.3 ± 0.7 | [3] |

Experimental Protocols

The characterization of paynantheine's interaction with opioid receptors involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor. The principle involves the competition between an unlabeled ligand (paynantheine) and a radiolabeled ligand for binding to the receptor.

Objective: To determine the Kᵢ of paynantheine at µ, κ, and δ opioid receptors.

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human or rodent opioid receptor subtypes (MOR, KOR, DOR).[3]

-

Radioligands:

-

Unlabeled Ligand: Paynantheine

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Scintillation Cocktail and Counter

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of paynantheine.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).[4]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of paynantheine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[5]

G Protein Activation Assays (e.g., [³⁵S]GTPγS Binding or BRET)

These functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on G protein activation.

Objective: To assess the functional activity of paynantheine at opioid receptors.

2.2.1. [³⁵S]GTPγS Binding Assay

Principle: Activated G protein-coupled receptors (GPCRs) catalyze the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to measure G protein activation.

Procedure:

-

Incubation: Cell membranes expressing the opioid receptor of interest are incubated with [³⁵S]GTPγS, GDP, and the test compound (paynantheine). To test for antagonist activity, a known opioid agonist is also included.

-

Stimulation: The reaction is allowed to proceed for a defined period.

-

Termination and Filtration: The reaction is stopped, and the membranes are collected by filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is measured by scintillation counting.

-

Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. A compound that inhibits agonist-stimulated binding without affecting basal binding is an antagonist.

2.2.2. Bioluminescence Resonance Energy Transfer (BRET) Assay

Principle: BRET is a proximity-based assay that can measure the interaction between proteins. To measure G protein activation, a BRET donor (e.g., Renilla luciferase, Rluc) is fused to one G protein subunit (e.g., Gα) and a BRET acceptor (e.g., yellow fluorescent protein, YFP) is fused to another (e.g., Gγ). Upon receptor activation and subsequent G protein subunit rearrangement, the distance and/or orientation between the donor and acceptor changes, leading to a change in the BRET signal.[6]

Procedure:

-

Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with plasmids encoding the opioid receptor, the BRET-tagged G protein subunits.

-

Assay: The cells are plated and incubated with the BRET substrate (e.g., coelenterazine h).

-

Ligand Addition: Paynantheine is added, and to test for antagonism, a known agonist is also added.

-

Signal Detection: The light emission from the BRET donor and acceptor is measured using a microplate reader.

-

Analysis: A change in the BRET ratio (acceptor emission / donor emission) indicates a change in G protein activation.

β-Arrestin Recruitment Assays

These assays determine if a ligand promotes the interaction of β-arrestin with the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway.

Objective: To determine if paynantheine induces or blocks β-arrestin recruitment to opioid receptors.

Principle: A common method is the PathHunter® β-arrestin assay, which uses enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to the GPCR brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[7][8]

Procedure:

-

Cell Culture: Use a cell line stably expressing the opioid receptor-ProLink™ fusion and the β-arrestin-Enzyme Acceptor fusion.

-

Ligand Incubation: Cells are incubated with paynantheine. For antagonist testing, cells are pre-incubated with paynantheine before the addition of a known agonist.

-

Signal Detection: After incubation, a substrate is added, and the chemiluminescent signal is measured with a luminometer.

-

Analysis: An increase in signal indicates β-arrestin recruitment. An antagonist will block the agonist-induced signal.

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Competitive Antagonist

Paynantheine, as a competitive antagonist, binds to the same site on the µ- and κ-opioid receptors as endogenous and exogenous agonists but does not activate the receptor. This binding event physically blocks agonists from binding and initiating the downstream signaling cascade.

Caption: Paynantheine competitively blocks agonist binding to opioid receptors.

Experimental Workflow for Antagonist Characterization

The process of characterizing a compound like paynantheine as an opioid receptor antagonist follows a logical progression of in vitro assays.

Caption: Workflow for characterizing Paynantheine as an opioid antagonist.

Conclusion

The available data robustly characterizes paynantheine as a competitive antagonist at the µ- and κ-opioid receptors, with little to no activity at the δ-opioid receptor. Its antagonistic properties stand in contrast to the agonist effects of other major kratom alkaloids, suggesting that paynantheine may play a modulatory role in the overall pharmacological effects of kratom. Further research, utilizing the experimental protocols outlined in this guide, will continue to elucidate the therapeutic potential and physiological implications of this unique natural compound. The detailed methodologies and a clear understanding of the underlying signaling pathways are crucial for advancing the development of novel therapeutics targeting the opioid system.

References

- 1. kratomalks.org [kratomalks.org]

- 2. kratomalks.org [kratomalks.org]

- 3. Evaluating kratom alkaloids using PHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Serotonergic Activity of Paynantheine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paynantheine, a prominent indole alkaloid found in the leaves of the Southeast Asian tree Mitragyna speciosa (kratom), has garnered significant scientific interest for its complex pharmacology.[1][2] While much of the research on kratom has historically focused on its opioid receptor activity, emerging evidence highlights the significant interaction of its alkaloids, including paynantheine, with the serotonergic system.[3][4] This technical guide provides an in-depth analysis of the serotonergic activity of paynantheine and its related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of these natural compounds.

Quantitative Data: Serotonin Receptor Binding Affinities and Functional Activity

The serotonergic activity of paynantheine and other kratom alkaloids has been primarily characterized through in vitro binding and functional assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their interactions with various serotonin (5-HT) receptor subtypes.

Table 1: Binding Affinities (Ki) of Kratom Alkaloids at Human Serotonin Receptors

| Compound | 5-HT₁A (Ki, nM) | 5-HT₂B (Ki, sub-µM) | Reference(s) |

| Paynantheine | 32 | sub-µM binding reported | [1][5] |

| Speciogynine | 39 | High affinity | [3][5] |

| Mitragynine | >1,000 | Low affinity | [3][5] |

| Speciociliatine | >1,000 | Not reported | [5] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Paynantheine and its Metabolites

| Compound | Receptor | Activity | EC₅₀ (nM) | Eₘₐₓ (%) | Reference(s) |

| Paynantheine | 5-HT₁A | No detectable activity in cAMP signaling | - | - | [6] |

| 9-O-desmethylpaynantheine | 5-HT₁A | Full agonist (cAMP inhibition) | 865.4 ± 126.4 | 99 | [6] |

| Paynantheine | 5-HT₂B | Not an activator | - | - | [3][7] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of paynantheine and other kratom alkaloids for various serotonin receptors.

Materials:

-

HEK-293 cells expressing the human serotonin receptor of interest (e.g., 5-HT₁A, 5-HT₂B).

-

Radioligands:

-

Test compounds (paynantheine, speciogynine, mitragynine, etc.).

-

Assay buffer.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK-293 cells expressing the target receptor in an appropriate buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]

In Vitro Functional Assays (cAMP Inhibition Assay)

This assay is used to determine the functional activity of a compound at a G-protein coupled receptor that signals through the inhibition of adenylyl cyclase, such as the 5-HT₁A receptor.

Objective: To assess the agonist or antagonist activity of paynantheine and its metabolites at the 5-HT₁A receptor by measuring their effect on forskolin-stimulated cAMP production.

Materials:

-

HEK-293 cells expressing the human 5-HT₁A receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (paynantheine, 9-O-desmethylpaynantheine).

-

cAMP assay kit.

Procedure:

-

Cell Culture: Culture HEK-293 cells expressing the 5-HT₁A receptor to an appropriate density.

-

Treatment: Pre-incubate the cells with the test compound at various concentrations.

-

Stimulation: Add forskolin to the cells to stimulate cAMP production.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay-based cAMP kit.

-

Data Analysis: Plot the concentration of cAMP against the concentration of the test compound to generate a dose-response curve. From this curve, determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a reference full agonist like serotonin).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Caption: Workflow for a Radioligand Binding Assay.

Discussion and Future Directions

The available data indicate that paynantheine exhibits a notable affinity for the 5-HT₁A receptor.[1][5] However, in vitro functional assays suggest that paynantheine itself may not be a direct agonist at this receptor.[6] Instead, its metabolite, 9-O-desmethylpaynantheine, has been shown to be a full agonist at the 5-HT₁A receptor, potently inhibiting cAMP production.[6] This suggests that the in vivo serotonergic effects of paynantheine may be mediated by its active metabolites.[4][7]

The interaction of paynantheine and its metabolites with the 5-HT₁A receptor is significant, as this receptor is a well-established target for anxiolytic and antidepressant drugs. The agonism at 5-HT₁A receptors may contribute to the mood-enhancing effects reported by users of kratom.[3][4]

Furthermore, paynantheine has been reported to have a high affinity for the 5-HT₂B receptor.[3][4] However, importantly, it does not appear to activate this receptor, which is a crucial safety consideration as 5-HT₂B receptor agonism has been linked to cardiac valvulopathy.[3][7]

Future research should focus on several key areas:

-

In-depth Pharmacokinetics: A more thorough characterization of the metabolic pathways of paynantheine in humans is needed to fully understand the formation and activity of its serotonergic metabolites.

-

In Vivo Behavioral Studies: Further animal studies are required to elucidate the specific behavioral effects mediated by the serotonergic activity of paynantheine and its metabolites, particularly in models of anxiety and depression.

-